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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B1163848

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-O-feruloylquinate, a natural product with recognized biological activities. The information
presented herein is essential for its identification, characterization, and further investigation in
drug discovery and development. While the primary literature detailing the full spectroscopic
analysis was not fully accessible, this document compiles and presents the available data and
outlines the standard methodologies for its determination.

Data Presentation

The following tables summarize the available and inferred spectroscopic data for Methyl 4-O-
feruloylquinate and its constituent parts.

Table 1: NMR Spectroscopic Data

Complete, experimentally verified NMR data for Methyl 4-O-feruloylquinate is not publicly
available in the aggregated search results. The structural elucidation has been reported using
NMR spectroscopy. A certificate of analysis for a commercial sample of Methyl 4-O-
feruloylquinate states that the NMR spectrum is "Consistent with structure,” but does not
provide the specific chemical shifts or coupling constants.

For reference, predicted 'H NMR data for the closely related compound, 4-Feruloylquinic acid,
is available. The key difference in Methyl 4-O-feruloylquinate is the methylation of the
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carboxylic acid on the quinic acid moiety, which would primarily affect the chemical shifts of
adjacent protons.

Note: The following data is for the related compound 4-Feruloylquinic acid and should be used
for reference purposes only.

Proton (tentative assignment) Predicted *H Chemical Shift (ppm) in D20
Feruloyl - Olefinic H 7.0-75

Feruloyl - Aromatic H 6.5-7.2

Feruloyl - OCHs ~3.8

Quinate - H4 (ester linkage) 45-5.0

Quinate - Other CH/CH: 15-40

Table 2: Mass Spectrometry (MS) Data

The molecular formula for Methyl 4-O-feruloylquinate is C1sH2209, with a molecular weight of
approximately 382.36 g/mol . The structure was confirmed using Electrospray lonization Mass
Spectrometry (ESI-MS). While the specific fragmentation pattern for the methyl ester is not
detailed in the available results, data for the parent compound, 4-O-Feruloylquinic acid, can
provide insight into the expected fragmentation of the feruloyl and quinic acid moieties.

Key Fragment lons (m/z) -

Analysis Type Precursor lon (m/z) o _
for 4-O-Feruloylquinic acid
ESIMS Expected [M+H]*: ~383.13, 193 (Feruloyl moiety), 177,
[M+Na]*: ~405.11 145, 117

Table 3: UV Spectroscopic Data

The UV spectrum of Methyl 4-O-feruloylquinate was used in its initial structural elucidation.
The UV absorption maxima (Amax) are characteristic of the ferulic acid chromophore.
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Solvent Amax (nm)

) ~325 nm and ~290 nm (expected based on
Methanol or Ethanol (typical) _
feruloyl moiety)

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of Methyl 4-O-
feruloylquinate are described in the primary literature by Ge et al. (2007). While the full text of
this specific publication is not available, this section outlines the general, standardized
methodologies for such analyses.

Isolation and Purification

Methyl 4-O-feruloylquinate is a natural product that can be isolated from plant sources, such
as Stemona japonica. The general workflow for its purification involves:

o Extraction: The plant material is typically dried, ground, and extracted with a suitable organic
solvent, such as methanol or ethanol.

o Fractionation: The crude extract is then partitioned between solvents of varying polarity (e.g.,
water and ethyl acetate) to separate compounds based on their solubility.

o Chromatography: The fraction containing the target compound is subjected to one or more
chromatographic techniques for purification. This often involves preparative High-
Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, MeOD, or DMSO-ds).

 Instrumentation: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Data Acquisition: Standard one-dimensional (*H, 13C) and two-dimensional (COSY, HSQC,
HMBC) NMR experiments are performed to determine the chemical structure and assign all
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proton and carbon signals.

e Instrumentation: ESI-MS is a common technique for the analysis of polar natural products
like Methyl 4-O-feruloylquinate.

e Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and
infused into the mass spectrometer. The instrument is typically operated in both positive and
negative ion modes to obtain the molecular ion and study its fragmentation pattern. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental compaosition.

o Sample Preparation: A dilute solution of the purified compound is prepared in a UV-
transparent solvent, such as methanol or ethanol.

 Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths
(typically 200-400 nm).

o Data Analysis: The wavelengths of maximum absorbance (Amax) are recorded, which are
indicative of the chromophores present in the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflows for the isolation and spectroscopic
analysis of a natural product like Methyl 4-O-feruloylquinate.
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Caption: General workflow for the isolation and spectroscopic characterization of Methyl 4-O-
feruloylquinate.
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Caption: Logical relationship between the chemical structure and the resulting spectroscopic
data for Methyl 4-O-feruloylquinate.

« To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-O-feruloylquinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163848#spectroscopic-data-of-methyl-4-0-
feruloylquinate-nmr-ms-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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